

Spectroscopic and Structural Elucidation of 3-Chloro-2-hydrazinopyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2-hydrazinopyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the versatile synthetic intermediate, **3-Chloro-2-hydrazinopyridine**. This compound is a key building block in the development of a wide range of pharmaceutical and agrochemical agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural confirmation of its derivatives.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-Chloro-2-hydrazinopyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity
Py-H	6.87	d, J=4.8Hz
Py-H	8.30	t, J=6.3Hz
Py-H	8.38	t, J=7.8Hz
NH	9.12	s

Data sourced from patent CN105418496A[1]. The patent describes the synthesis of derivatives of **3-chloro-2-hydrazinopyridine** and provides this representative ^1H NMR data for a related structure.

^{13}C NMR Data

Experimental ^{13}C NMR data for **3-Chloro-2-hydrazinopyridine** was not found in the publicly available literature during the course of this review.

Infrared (IR) Spectroscopy

Wavenumber Range (cm^{-1})	Vibrational Mode	Functional Group
3300-3100	N-H Stretch	Hydrazine (-NHNH ₂)
~1600	C=N Stretch	Pyridine Ring

Expected vibrational frequencies based on the functional groups present in the molecule[2].

Mass Spectrometry (MS)

m/z	Ion
143	$[\text{M}]^+$
145	$[\text{M}+2]^+$

The presence of the $[\text{M}+2]^+$ peak with an intensity of approximately one-third of the $[\text{M}]^+$ peak is characteristic of a compound containing one chlorine atom[3].

Experimental Protocols

Synthesis of 3-Chloro-2-hydrazinopyridine

A common and high-yield method for the synthesis of **3-Chloro-2-hydrazinopyridine** involves the nucleophilic aromatic substitution of 2,3-dichloropyridine with hydrazine hydrate.[1][4]

Procedure:

- In a round-bottom flask, dissolve 2,3-dichloropyridine (1 equivalent) in a suitable polar solvent such as ethanol or N,N-dimethylformamide.[1]
- Add hydrazine hydrate (4-6 equivalents) dropwise to the solution.[1]
- Heat the reaction mixture to reflux and maintain for 4 to 72 hours, monitoring the reaction progress by thin-layer chromatography.[1]
- After completion, cool the reaction mixture to room temperature.
- The product precipitates as a solid and is collected by suction filtration.
- The solid is washed with water and dried to afford **3-Chloro-2-hydrazinopyridine** as a white to light brownish crystalline powder.[5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy:

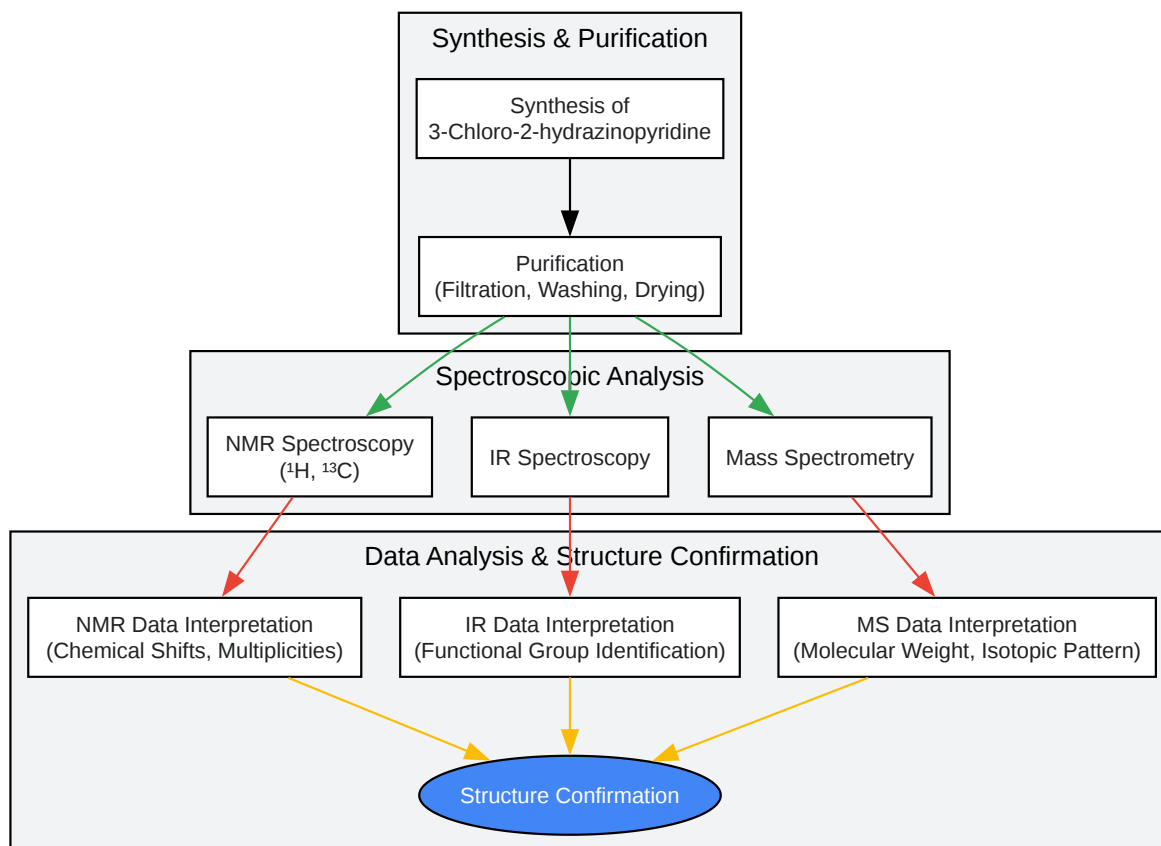
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed directly using an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS):

Mass spectra can be acquired using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion source, and the resulting fragments are analyzed. The molecular ion peak and isotopic distribution provide information about the molecular weight and elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like **3-Chloro-2-hydrazinopyridine**.



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Workflow for Spectroscopic Characterization

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References

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